Tolpyrramide
Overview
Description
Tolpyrramide is a sulfonamide derivative with antihyperglycemic properties . It was used as an oral antidiabetic drug . The molecular formula of Tolpyrramide is C12H16N2O3S .
Molecular Structure Analysis
Tolpyrramide has a molecular formula of C12H16N2O3S . Its average mass is 268.332 Da and its monoisotopic mass is 268.088165 Da .
Scientific Research Applications
Weed Control in Agriculture : Tolpyrramide, identified as Tolpyralate, is used as an effective herbicide for weed control in corn. It has been shown to work effectively when combined with atrazine, providing better control of annual grass and broadleaf weeds compared to other herbicides (Metzger et al., 2018).
Medical Applications : In the medical field, Tolpyrramide, referred to as Tolperisone Hydrochloride (TH), exhibits muscle relaxant activity. Studies have explored its binding efficacy with human serum albumin (HSA), showing its potential utility in pharmacology and drug design (Rabbani et al., 2018).
Clinical Use of Tolperisone : Tolperisone is a centrally acting muscle relaxant, with a focus on its pharmacokinetics, pharmacodynamics, and clinical use. Its potential for further exploration in the medical field is highlighted, emphasizing its less sedative side effects compared to other muscle relaxants (Quasthoff et al., 2008).
Herbicide Efficacy Studies : Further studies on Tolpyrramide as Tolpyralate, applied alone or with atrazine, demonstrated its efficacy in weed control in corn. The research identified effective doses for various weed species, highlighting its agricultural importance (Osipitan et al., 2018).
properties
IUPAC Name |
N-(4-methylphenyl)sulfonylpyrrolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-10-4-6-11(7-5-10)18(16,17)13-12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVJKWJDUQOEML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204478 | |
Record name | Tolpyrramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tolpyrramide | |
CAS RN |
5588-38-5 | |
Record name | Tolpyrramide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolpyrramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tolpyrramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOLPYRRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W68DD2C7VG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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